2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Description
Properties
IUPAC Name |
4-(4-carboxyphenyl)-3-formylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-8-12-7-11(15(19)20)5-6-13(12)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGKDEXRUPGLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Intermediate Formation
The synthesis begins with the preparation of dimethyl 2-formyl-[1,1'-biphenyl]-4,4'-dicarboxylate , a key intermediate. This step employs a palladium-catalyzed coupling between (2-bromo-5-(methoxycarbonyl)phenyl)methylenediacetate and 4-carboxyphenylboronic acid under inert conditions.
Reaction Conditions:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%)
-
Base : Cesium fluoride (CsF, 2.1 equiv)
-
Solvent : 1,2-dimethoxyethane (DME)
-
Temperature : 90°C
-
Duration : 48 hours
The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to form the biphenyl backbone. The electron-withdrawing ester groups enhance reactivity by polarizing the carbon-bromine bond.
Workup and Purification:
After cooling, the mixture is diluted with water and extracted with dichloromethane. Column chromatography (SiO₂, CH₂Cl₂:EtOAc = 50:0.5) isolates the product as a white solid with 86% yield (0.15 g from 0.581 mmol starting material).
Saponification of Ester Groups to Carboxylic Acids
The methyl esters are hydrolyzed to carboxylic acids using aqueous sodium hydroxide in methanol.
Reaction Conditions:
-
Base : 1 N NaOH
-
Solvent : Methanol
-
Temperature : Room temperature
-
Duration : 4 hours
Workup and Purification:
Neutralization with HCl precipitates the product, which is isolated via centrifugation and washed with water. This step achieves a 77% yield (0.071 g from 0.335 mmol intermediate).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.92 (s, 1H, aldehyde proton)
-
δ 8.46 (s, 1H), 8.27 (d, J = 8.0 Hz, 1H), 8.08 (d, J = 6.6 Hz, 2H), 7.69 (d, J = 3.3 Hz, 1H), 7.63 (d, J = 8.3 Hz, 2H; aromatic protons)
¹³C NMR (DMSO-d₆, 100 MHz):
Mass Spectrometry
Critical Evaluation of Synthetic Parameters
Catalyst and Base Selection
The use of Pd(PPh₃)₄ ensures efficient coupling without requiring stringent anhydrous conditions. Cesium fluoride acts as a mild base, minimizing side reactions such as ester hydrolysis during the coupling step.
Solvent and Temperature Optimization
DME provides optimal polarity for dissolving both aromatic substrates and the palladium catalyst. Elevated temperature (90°C) accelerates the reaction but remains below the boiling point to prevent solvent loss.
Scalability and Yield Considerations
The methodology demonstrates robustness at the 0.5–1.0 mmol scale. However, scaling to industrial production may require adjustments to avoid column chromatography, which is impractical for large batches. Alternative purification methods (e.g., crystallization) should be explored.
Comparative Analysis with Related Biphenyl Derivatives
Contrast with 4,4'-Diaminobiphenyl-2,2'-Dicarboxylic Acid Synthesis
While 4,4'-diaminobiphenyl-2,2'-dicarboxylic acid is synthesized via nitro reduction and benzidine rearrangement, the target compound’s formyl and carboxyl groups necessitate orthogonal protection strategies. The aldehyde functionality precludes harsh acidic conditions, mandating milder bases like NaOH for saponification.
Insights from Patent Literature on Biphenyl Dicarboxylates
A patent describing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid] synthesis highlights challenges in large-scale reactions, such as product hardening and pressure buildup. These issues are circumvented in the target compound’s synthesis by avoiding gas-releasing steps (e.g., CO₂ injection) and employing low-boiling solvents.
Table 1. Reaction Summary for Dimethyl 2-Formyl-[1,1'-Biphenyl]-4,4'-Dicarboxylate Synthesis
| Parameter | Value |
|---|---|
| Starting Material | (2-Bromo-5-(methoxycarbonyl)phenyl)methylenediacetate |
| Boronic Acid | 4-Carboxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (10 mol%) |
| Base | CsF (2.1 equiv) |
| Solvent | DME |
| Temperature | 90°C |
| Time | 48 hours |
| Yield | 86% |
Table 2. Saponification Reaction Parameters
| Parameter | Value |
|---|---|
| Intermediate | Dimethyl 2-formyl-[1,1'-biphenyl]-4,4'-dicarboxylate |
| Base | 1 N NaOH |
| Solvent | Methanol |
| Time | 4 hours |
| Yield | 77% |
Table 3. Spectroscopic Data for 2-Formyl-[1,1'-Biphenyl]-4,4'-Dicarboxylic Acid
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 9.92 (s, 1H, CHO) |
| ¹³C NMR | δ 191.48 (CHO), 167.40 (COOH) |
| ESI-MS | m/z 293.0419 ([M+Na]⁺) |
Chemical Reactions Analysis
Types of Reactions
2-Formylbiphenyl-4,4’-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl-4,4’,4’'-tricarboxylic acid.
Reduction: 2-Hydroxymethylbiphenyl-4,4’-dicarboxylic acid.
Substitution: 2-Formyl-5-nitrobiphenyl-4,4’-dicarboxylic acid (nitration product).
Scientific Research Applications
Materials Science
Liquid Crystal Polymers
One of the primary applications of 2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid is in the synthesis of nematic aromatic polyesters. These polymers are crucial for developing liquid crystal displays (LCDs) and other electronic devices due to their unique optical properties. The compound serves as a building block that contributes to the thermal and mechanical stability of these materials.
Table 1: Properties of Liquid Crystal Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High (up to 300 °C) |
| Mechanical Strength | Excellent |
| Optical Clarity | High |
| Application Areas | Electronics, Automotive |
Metal-Organic Frameworks (MOFs)
The compound is utilized as a ligand in the formation of metal-organic frameworks (MOFs) . These frameworks are significant for their applications in gas storage, catalysis, and sensing technologies. The biphenyl structure provides rigidity and stability to the framework.
Case Study: Gas Storage Applications
A study demonstrated that MOFs incorporating this compound exhibited enhanced gas adsorption capacities for hydrogen and carbon dioxide compared to traditional MOFs. This property is particularly beneficial for environmental applications such as carbon capture.
Pharmaceuticals and Drug Delivery Systems
This compound has been explored for its potential in pharmaceutical applications. Its chemical structure allows it to act as a precursor for various biologically active compounds.
Table 2: Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Drug Synthesis | Used as an intermediate in synthesizing anti-cancer agents |
| Drug Delivery Systems | Potential use in developing targeted delivery mechanisms |
| Biomaterials | Development of biocompatible materials for medical devices |
Environmental Applications
The compound has also been investigated for its role in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it suitable for use in removing contaminants from wastewater.
Case Study: Heavy Metal Removal
Research indicated that this compound effectively chelates lead and cadmium ions from aqueous solutions, demonstrating its potential as an environmentally friendly agent for water purification.
Mechanism of Action
The mechanism of action of 2-Formylbiphenyl-4,4’-dicarboxylic acid depends on its specific application. In the context of metal-organic frameworks, the compound acts as a ligand that coordinates with metal ions to form stable structures with tunable properties. The formyl and carboxylic acid groups play a crucial role in binding to metal centers and facilitating the formation of extended networks .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic Acid (L1)
- Structure: Contains amino (-NH₂) instead of formyl (-CHO) at the 2-position.
- Synthesis : Prepared via nitration, reduction, and deprotection of dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate .
- Applications: Used directly as a MOF ligand (e.g., UiO-67-o-2NH₂) for gas separation and catalysis. The amino group enables hydrogen bonding but lacks the aldehyde’s reactivity for PSMs .
- Key Difference: The amino group enhances MOF stability through hydrogen bonding but limits post-modification flexibility compared to the formyl derivative .
2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic Acid (L2)
- Structure: Two amino groups at 2,2'-positions.
- Crystallography : Forms zwitterionic structures in the solid state, with twisted biphenyl rings (dihedral angles: 63.4° and 60.1°) due to steric hindrance .
- Reactivity : Serves as a precursor for Schiff base ligands (e.g., condensation with salicylaldehyde) to form copper(II) coordination polymers .
3,3′-Diamino-[1,1′-biphenyl]-4,4′-dicarboxylic Acid
- Structure: Amino groups at 3,3′-positions.
- Stability: Exhibits intramolecular hydrogen bonds, enhancing MOF chemical stability (e.g., UiO-67-o-(NH₂)₂) compared to 2,2′-diamino derivatives .
- Synthesis: Requires multistep routes with costly reagents, unlike simpler Suzuki-Miyaura reactions for 2-amino analogs .
Stability and Performance in MOFs
- Hydrogen Bonding: 3,3′-Diamino derivatives form intramolecular H-bonds, yielding MOFs with exceptional hydrothermal stability (e.g., stable in boiling water for 24 hours) .
- Twist Angle Effects: 2,2′-Diamino derivatives’ twisted biphenyl cores reduce interpenetration in MOFs, enhancing porosity but complicating crystallinity .
- Electron Effects: The formyl group’s electron-withdrawing nature may lower MOF conductivity compared to electron-donating amino groups .
Biological Activity
The compound 2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (often referred to as biphenyl dicarboxylic acid) has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate biphenyl derivatives with formic acid and subsequent oxidation processes. The synthetic route can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent, and catalyst type.
Table 1: Synthetic Routes for Biphenyl Dicarboxylic Acid
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Biphenyl derivative + Formic acid | 70-85 |
| 2 | Oxidation | KMnO₄ or CrO₃ in acidic medium | 60-75 |
| 3 | Purification | Recrystallization from ethanol or water | >90 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Tumor Cell Lines
A study conducted on human tumor cell lines (e.g., KB and IGROV1) showed that this compound effectively inhibited cell growth with IC50 values ranging from 0.55 nM to 3.2 nM for KB cells. The mechanism of action is believed to involve the inhibition of folate-dependent enzymes critical for nucleotide synthesis, thereby disrupting the cellular proliferation process .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown promise in anti-inflammatory applications. Preliminary screening against COX enzymes indicated that it could inhibit COX-1 and COX-2 activities effectively.
Table 2: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
These results suggest that the compound may serve as a potential lead in developing new anti-inflammatory drugs.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in purine biosynthesis, leading to reduced cell proliferation.
- Induction of Apoptosis : Flow cytometric analyses revealed that it induces apoptosis in cancer cells through cell cycle arrest at the G2/M phase .
- Targeting Folate Receptors : The compound exhibits selective uptake via folate receptors (FR), enhancing its efficacy against FR-expressing tumors .
Q & A
Basic: What are the standard synthetic routes for 2-formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step cross-coupling or oxidation reactions. For example:
- Step 1 : Suzuki-Miyaura coupling to assemble the biphenyl core using Pd(PPh₃)₄ as a catalyst and NaHCO₃ in toluene at 110°C (yield: 82%) .
- Step 2 : Selective formylation at the 2-position using Oxone in dichloromethane (DCM)/N,N-dimethylformamide (DMF) at 20°C for 24 hours (yield: 82%) .
Optimization Tips :- Use inert atmospheres (Schlenk techniques) to prevent side reactions.
- Monitor reaction progress via TLC or HPLC to adjust time/temperature.
- Purify via recrystallization in DMF/water mixtures to enhance yield and purity .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- Single-crystal XRD : Refinement using SHELXL (SHELX suite) to resolve the biphenyl backbone and formyl/carboxylic acid groups .
- FTIR Spectroscopy : Peaks at ~1693 cm⁻¹ (C=O stretching of carboxylic acid) and ~1607 cm⁻¹ (aromatic C=C) confirm functional groups .
- Elemental Analysis : Match calculated vs. observed C/H/N/O percentages (e.g., C: 76.77%, H: 5.28% for derivatives) .
Basic: How does the formyl group influence its role as a MOF linker?
The formyl group enables post-synthetic modifications (PSM) :
- Schiff Base Formation : React with amines (e.g., ethylenediamine) to create imine-linked networks, enhancing MOF stability .
- Coordination Flexibility : The aldehyde can act as a weak ligand for metals like Zn²⁺ or Mg²⁺, enabling tunable pore geometries .
Advanced: What experimental challenges arise in achieving high crystallinity in MOFs using this ligand?
- Steric Hindrance : The formyl group may disrupt ordered packing. Mitigate by using smaller counterions (e.g., Mg²⁺ vs. Ca²⁺) .
- Solvent Competition : DMF or DMSO (common solvents) can coordinate metals, slowing nucleation. Use mixed solvents (e.g., H₂O/DMF) to control crystallization .
- Thermal Stability : Decomposition above 349°C requires low-temperature solvothermal synthesis (<120°C) .
Advanced: How do impurities or incomplete formylation impact MOF performance?
- Reduced Porosity : Unreacted carboxylic acid groups may lead to interpenetrated frameworks, lowering surface area (e.g., BET < 1000 m²/g) .
- Validation : Use ¹H NMR in DMSO-d₆ to quantify formyl content (δ ~9.8 ppm) and PXRD to detect phase impurities .
Advanced: What strategies enable post-synthetic functionalization of MOFs derived from this ligand?
- Click Chemistry : Modify the formyl group via Huisgen cycloaddition with azides to introduce fluorophores or catalytic sites .
- Metalation : Incorporate Fe³⁺ or Co²⁺ into aldehyde sites to create redox-active MOFs for sensing applications .
Advanced: How does computational modeling aid in designing MOFs with this ligand?
- DFT Calculations : Predict binding energies between the formyl group and metal nodes (e.g., Zn₄O clusters) to optimize stability .
- Molecular Dynamics : Simulate gas adsorption (e.g., CO₂) in pore structures modified by formyl-derived functional groups .
Advanced: Why might contradictory porosity data arise in studies using this ligand?
- Synthetic Variability : Differences in linker:metal ratios (e.g., 1:1 vs. 1:2) alter pore sizes. Standardize stoichiometry via titration .
- Activation Methods : Supercritical CO₂ drying vs. thermal activation can collapse pores. Use in situ PXRD to monitor framework integrity .
Advanced: How does this ligand compare to amino- or nitro-substituted biphenyl dicarboxylates in MOF applications?
- Electron Withdrawal : The formyl group (-CHO) is less electron-withdrawing than -NO₂, leading to weaker metal-linker bonds but better flexibility .
- Proton Conductivity : Unlike -NH₂ derivatives, the formyl group does not participate in H-bond networks, reducing proton conductivity but improving hydrophobicity .
Advanced: What are the stability limitations of MOFs incorporating this ligand under humid conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
